3-Acetyloxazol-2(3H)-one
Overview
Description
3-Acetyloxazol-2(3H)-one: is a heterocyclic organic compound featuring an oxazole ring with an acetyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminoacetophenone with acetic anhydride, followed by cyclization in the presence of a base such as sodium acetate. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Acetic acid or a similar polar solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyloxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form oxazole derivatives.
Reduction: Reduction can yield oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Oxazoline derivatives.
Substitution: Halogenated oxazole compounds.
Scientific Research Applications
3-Acetyloxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Acetyloxazol-2(3H)-one exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound without the acetyl group.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness
3-Acetyloxazol-2(3H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its biological activity compared to simpler oxazole derivatives.
Biological Activity
3-Acetyloxazol-2(3H)-one is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
This compound features an oxazole ring with an acetyl group, which contributes to its lipophilicity and biological activity. The presence of the oxazole moiety is significant, as it plays a crucial role in the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The mechanism is believed to involve the inhibition of biofilm formation, which is critical in the pathogenicity of various microorganisms. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity evaluations have demonstrated that this compound and its derivatives can influence cell viability in various cancer cell lines. In one study, compounds were tested on L929 cells, revealing that certain derivatives significantly increased cell viability at specific concentrations (Table 1).
Table 1: Cytotoxicity Results for this compound Derivatives
Compound | Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) |
---|---|---|---|
A | 200 | 75 | 83 |
B | 100 | 84 | 90 |
C | 50 | 81 | 74 |
The results suggest that while some compounds exhibit cytotoxic effects, others may enhance cell viability, indicating a potential dual role depending on concentration and exposure time .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Studies utilizing various assays (e.g., DPPH, ABTS) indicate that certain derivatives possess significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Gene Expression : The presence of the -N=CO group in related compounds has been linked to alterations in gene expression related to biofilm formation and other cellular processes .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Cancer Treatment : A case study involving a derivative showed promising results in reducing tumor size in xenograft models, indicating potential for further development as an anticancer agent.
- Infection Control : Another study focused on the antimicrobial efficacy against resistant strains of bacteria, providing insights into its application in treating infections where conventional antibiotics fail.
Properties
IUPAC Name |
3-acetyl-1,3-oxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLDWMUCWLDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349204 | |
Record name | 3-Acetyloxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60759-49-1 | |
Record name | 3-Acetyloxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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